Glycerophosphoric acid
Overview
Description
It is a crucial component in the biosynthesis of ether lipids, which are particularly common in archaea . This compound plays a significant role in various biochemical pathways and is essential for the structural integrity of cell membranes in certain organisms.
Scientific Research Applications
Glyceryl 1-phosphate has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of ether lipids.
Biology: It plays a role in the biosynthesis of cell membranes in archaea.
Medicine: It is studied for its potential role in metabolic pathways and disease mechanisms.
Industry: It is used in the production of various biochemical products
Mechanism of Action
Target of Action
Glycerophosphoric acid, also known as β-glycerophosphate, is a versatile compound with applications across various research domains, including cell biology, biochemical research, and metabolomics . It is recognized as an endogenous metabolite and a serine-threonine phosphatase inhibitor .
Mode of Action
This compound acts as a donor of inorganic phosphate . It is hydrolyzed to form inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity . Glycerophosphate binds to diverse signaling proteins, assisting them in targeting other proteins and can act as a regulator of membrane trafficking .
Biochemical Pathways
This compound is an important substrate for the synthesis of diacylglycerols, triacylglycerols, and glycerophospholipids .
Preparation Methods
Glyceryl 1-phosphate is synthesized by reducing dihydroxyacetone phosphate, a glycolysis intermediate, with the enzyme sn-glycerol-1-phosphate dehydrogenase . This reaction can also occur through the gluconeogenesis pathway from amino acids and citric acid cycle intermediates . Industrially, glyceryl 1-phosphate can be produced enzymatically using inorganic pyrophosphate and glycerol, catalyzed by glycerol phosphotransferase .
Chemical Reactions Analysis
Glyceryl 1-phosphate undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form dihydroxyacetone phosphate.
Reduction: It can be reduced back to glycerol.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include NAD(P)H for reduction and various oxidizing agents for oxidation. The major products formed from these reactions include dihydroxyacetone phosphate and glycerol.
Comparison with Similar Compounds
Glyceryl 1-phosphate is unique compared to other similar compounds due to its specific role in archaea. Similar compounds include:
Glyceryl 2-phosphate: Another phosphoric ester of glycerol, but with the phosphate group at a different position.
Glyceryl 3-phosphate: Used by bacteria and eukaryotes for producing their cell membranes. The uniqueness of glyceryl 1-phosphate lies in its specific chirality and its role in the lipid divide between archaea and other organisms.
Properties
IUPAC Name |
2,3-dihydroxypropyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUCVROLDVIAJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
126-95-4 (mono-calcium salt), 1555-56-2 (di-hydrochloride salt), 17603-42-8 (unspecified hydrochloride salt), 28917-82-0 (unspecified calcium salt), 927-20-8 (mono-magnesium salt) | |
Record name | Alpha-glycerophosphoric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023105 | |
Record name | alpha-Glycerophosphoric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023105 | |
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Molecular Weight |
172.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Absolute acid: Clear syrupy liquid; [Merck Index] | |
Record name | Glycerophosphoric acid | |
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CAS No. |
57-03-4 | |
Record name | DL-α-Glycerol phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-03-4 | |
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Record name | Alpha-glycerophosphoric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycerophosphoric acid | |
Source | DTP/NCI | |
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Record name | 1,2,3-Propanetriol, 1-(dihydrogen phosphate) | |
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Record name | alpha-Glycerophosphoric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-hydroxy-1-propyl dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.279 | |
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Record name | GLYCERYL 1-PHOSPHATE | |
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Synthesis routes and methods
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